[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

Catalog No.
S844844
CAS No.
1208081-48-4
M.F
C13H11F3N2O3
M. Wt
300.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-y...

CAS Number

1208081-48-4

Product Name

[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

IUPAC Name

ethyl 2-[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

InChI

InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3

InChI Key

IBHADJJMOKQICQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C(F)(F)F
  • 1,2,4-Oxadiazole ring

    This heterocyclic ring system is present in various bioactive molecules []. Research suggests their potential in pharmacological applications, including antimicrobial and anti-inflammatory activities [, ].

  • Trifluoromethyl group (CF3)

    This electron-withdrawing group can influence the molecule's overall properties and potentially enhance interactions with biological targets [].

  • Ester linkage

    Esters can act as prodrugs, converting to the active form within the body. This property could be valuable in drug design [].

The compound [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester is a synthetic organic compound characterized by its unique oxadiazole ring structure, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. The compound consists of an ethyl ester functional group attached to an acetic acid moiety, which may influence its solubility and reactivity in biological systems.

The chemical reactivity of this compound can be attributed to the functional groups present. Key reactions include:

  • Esterification: The formation of the ethyl ester from acetic acid and ethanol.
  • Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze back to acetic acid and ethanol.
  • Nucleophilic Substitution: The oxadiazole ring may undergo nucleophilic attack, particularly at the carbon adjacent to the nitrogen atoms, leading to various derivatives.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential transformations.

The biological activity of [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester has been explored using computer-aided prediction methods. Research indicates that compounds with oxadiazole structures often exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities. The trifluoromethyl group may also enhance interactions with biological targets due to increased electron-withdrawing effects, potentially leading to improved potency and selectivity in therapeutic applications .

Several synthesis routes have been proposed for this compound:

  • Condensation Reaction: A common method involves the condensation of 4-trifluoromethylphenyl hydrazine with an appropriate carbonyl compound to form the oxadiazole ring.
  • Esterification: Following the formation of the oxadiazole, acetic acid can be reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield.

The unique properties of [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester make it suitable for various applications:

  • Pharmaceuticals: Its potential as an anti-inflammatory or antimicrobial agent positions it as a candidate for drug development.
  • Agricultural Chemicals: Due to its biological activity, it may find use in developing agrochemicals aimed at pest control.
  • Material Science: The compound could also be explored in materials science for developing polymers with specific properties.

Interaction studies utilizing computational models have predicted various biological targets for this compound. These studies often employ quantitative structure-activity relationship (QSAR) methodologies to assess how structural features correlate with biological activity. Such analyses help identify potential therapeutic areas where this compound may exhibit efficacy while also screening for possible toxicity .

Similar compounds featuring oxadiazole structures include:

Compound NameStructureNotable Properties
1,2,4-OxadiazoleBasic structure of oxadiazoleKnown for antimicrobial activity
5-(Trifluoromethyl)-1,2,4-oxadiazoleSimilar trifluoromethyl substitutionExhibits enhanced lipophilicity
5-(Phenyl)-1,2,4-oxadiazoleSubstituted phenyl groupPotential anti-cancer properties

Uniqueness

The presence of both a trifluoromethyl group and an ethyl ester moiety distinguishes [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester from other oxadiazole derivatives. This combination may enhance both its pharmacokinetic profile and its interaction with biological targets compared to simpler oxadiazoles that lack these features.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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